Accelerated Subcutaneous Absorption Kinetics of Insulin Aspart vs. Regular Human Insulin
Insulin aspart demonstrates significantly faster absorption from subcutaneous tissue compared to unmodified regular human insulin. In a direct head-to-head crossover study in 25 healthy fasting males, the time to peak serum insulin concentration (Tmax) for insulin aspart was 52 ± 23 minutes, whereas regular human insulin required 145 ± 93 minutes (P < 0.0001) [1]. The peak concentration (Cmax) was also more than double for insulin aspart (41 ± 11 mU/L) versus regular human insulin (18 ± 4 mU/L) (P < 0.0001) [1]. This faster absorption profile allows insulin aspart to more closely mimic the physiological insulin response to a meal.
| Evidence Dimension | Time to Peak Serum Insulin Concentration (Tmax) |
|---|---|
| Target Compound Data | 52 ± 23 minutes |
| Comparator Or Baseline | Regular Human Insulin: 145 ± 93 minutes |
| Quantified Difference | Aspart is approximately 93 minutes faster (2.8-fold reduction in Tmax) |
| Conditions | Double-blind, crossover study in 25 healthy fasting men following a single subcutaneous dose of 0.1 U/kg. |
Why This Matters
This quantitative difference in absorption kinetics directly translates to improved postprandial glucose control and greater dosing flexibility, making insulin aspart a more suitable choice for mealtime insulin therapy.
- [1] Home, P. D., et al. (1999). Comparative pharmacokinetics and pharmacodynamics of the novel rapid-acting insulin analogue, insulin aspart, in healthy volunteers. European Journal of Clinical Pharmacology, 55(3), 199–203. View Source
